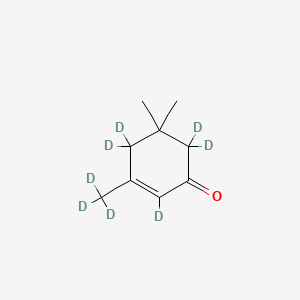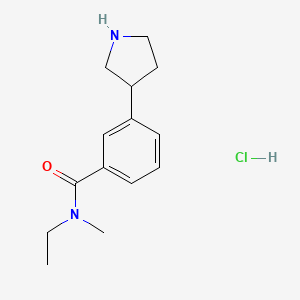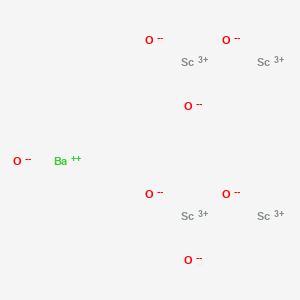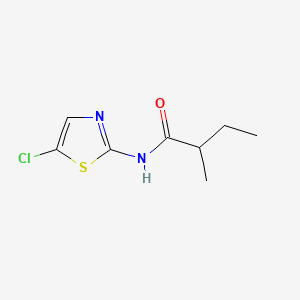
Isophorone (3-methyl-D3, 2,4,4,6,6-D5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophorone (3-methyl-D3, 2,4,4,6,6-D5) is a chemical compound with the molecular formula C9H6D8O . It is also known as 3,5,5-Trimethyl-2-cyclohexen-1-one .
Molecular Structure Analysis
The molecular structure of Isophorone (3-methyl-D3, 2,4,4,6,6-D5) consists of nine carbon atoms, six hydrogen atoms, and eight deuterium atoms . The molecular weight is 146.26 .Physical And Chemical Properties Analysis
Isophorone (3-methyl-D3, 2,4,4,6,6-D5) has a molecular weight of 146.26 . The compound is typically stored at room temperature, away from light and moisture .Aplicaciones Científicas De Investigación
High-Boiling-Point Solvent
Isophorone-d8 serves as a high-boiling-point solvent in the production of coatings and adhesives . Its stability at high temperatures makes it ideal for processes that require a durable solvent that does not evaporate easily, ensuring consistent application and finish.
Precursor for Polyurethanes
As a starting material, Isophorone-d8 is used to produce isophorone diisocyanate (IPDI), which is a precursor for light-stable polyurethanes . These polyurethanes are crucial in manufacturing products that are exposed to sunlight and weather elements, such as outdoor furniture and automotive finishes.
Synthesis of Valuable Compounds
The compound’s structure allows it to be a key starting point in synthesizing various valuable compounds. Its reactivity can lead to the formation of products like triacetone dialcohol and ketonic resins, which have applications in different industrial processes .
Catalysis Research
Isophorone-d8 is used in catalysis research to study and improve the selectivity and efficiency of reactions. It is particularly important in the base-catalyzed self-condensation of acetone, a reaction with numerous steps that can benefit from the use of deuterated compounds to trace reaction pathways .
Organic Semiconductor Applications
In the field of organic electronics, Isophorone-d8 derivatives are used to design and synthesize new types of organic semiconductors. These materials have applications in organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The isophorone skeleton is a critical unit in various donor, π-conjugation, and acceptor type analogues, especially in optoelectronics.
Safety and Hazards
Propiedades
IUPAC Name |
2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVHMDZYOCNQW-WOACEMEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183694 |
Source


|
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14397-59-2 |
Source


|
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14397-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










